molecular formula C7H6ClFO B1585901 2-Chloro-5-fluorobenzyl alcohol CAS No. 261762-59-8

2-Chloro-5-fluorobenzyl alcohol

Cat. No.: B1585901
CAS No.: 261762-59-8
M. Wt: 160.57 g/mol
InChI Key: VTZKFYRHXVQMQL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzyl alcohol (CAS: 261762-59-8) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . Its structure features a chlorine atom at the 2-position and a fluorine atom at the 5-position of the benzene ring, with a hydroxymethyl (-CH₂OH) group at the benzylic position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its reactive hydroxyl group and halogen substituents .

Preparation Methods

Preparation via Reduction of 2-Chloro-5-fluorobenzoic Acid

One classical and well-documented method involves the reduction of 2-chloro-5-fluorobenzoic acid to the corresponding benzyl alcohol using borane-tetrahydrofuran complex (borane-THF) or sodium borohydride as reducing agents.

Method Summary:

  • Starting Material: 2-Chloro-5-fluorobenzoic acid
  • Reagents: Borane-THF or sodium borohydride
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Initial cooling to 0 °C followed by reflux or stirring at room temperature
  • Workup: Addition of water, extraction with chloroform, washing with acid/base aqueous solutions, drying over sodium sulfate, and concentration under reduced pressure
  • Yield: Approximately 37% reported for a related aldehyde intermediate step; final yields for alcohol vary depending on conditions

Reaction Steps:

  • Formation of an activated intermediate by reaction with triethylamine and ethyl chloroformate at low temperature (-30 °C).
  • Reduction by sodium borohydride to form the benzyl alcohol.
  • Workup involving aqueous extraction and organic solvent washing.
  • Purification by washing with n-hexane to obtain colorless solid benzyl alcohol.

Analytical Data:

  • 1H NMR shows aromatic multiplets and characteristic benzylic proton signals.
  • Mass spectrometry confirms molecular ion at m/z 160.57 (M+).

This method is efficient but requires careful temperature control and handling of reactive borane complexes.

Electrochemical Reduction of 2-Chloro-5-fluorobenzaldehyde

A more recent and ecofriendly approach involves electrochemical synthesis, where 2-chloro-5-fluorobenzaldehyde is electrochemically reduced to 2-chloro-5-fluorobenzyl alcohol.

Method Summary:

  • Starting Material: 2-Chloro-5-fluorobenzaldehyde
  • Technique: Constant current electrolysis with glassy carbon electrode
  • Supporting Electrolyte: Potassium chloride in aqueous methanol
  • Conditions: Controlled scan rates and pH to optimize reduction
  • Advantages: Avoids hazardous reducing agents, produces fewer byproducts, simpler workup, cost-effective, and environmentally friendly

Reaction Characteristics:

  • The electrochemical process is diffusion-controlled.
  • The electron acts as a reagent, enabling selective reduction.
  • Reaction time typically around 6 hours.
  • Yields reported as high as 86% with good purity.

Spectral Data:

Spectral Technique Data (cm⁻¹ or δ ppm) Notes
IR 3365 (OH), 3020 (Aromatic C-H), 1040 (C-O stretch) Confirms presence of alcohol group
1H NMR 2.1 (OH, singlet), 4.74 (2H, singlet), 7.2 (3H, aromatic multiplet) Typical benzyl alcohol pattern
Mass Spectrometry m/z 160 (M+), 162 (M+2) Molecular ion consistent with formula

This method provides a sustainable alternative to chemical reductions, with high selectivity and yield.

Novel Industrial Process via Reduction of Fluorobenzonitrile Derivatives

A patented industrial process has been developed for the preparation of fluorine-containing benzyl alcohols, including this compound, starting from fluorobenzonitrile derivatives.

Process Overview:

  • Starting Material: Fluorine-containing benzonitrile derivative
  • Step 1: Reduction of benzonitrile to fluorine-containing benzylamine derivative
  • Step 2: Conversion of benzylamine to benzyl alcohol by replacing the amino group with hydroxyl
  • Reagents: Commonly aqueous sodium hydroxide or potassium hydroxide for hydrolysis
  • Conditions: Hydrolysis reaction carried out at 0–100 °C, reaction time 10 minutes to 5 hours (preferably 30 minutes to 1 hour)
  • Workup: Extraction with organic solvents, distillation under reduced pressure (200 mmHg to 0.01 mmHg)

Advantages:

  • High yield and purity
  • Short reaction steps
  • Industrially scalable and operationally advantageous
  • Produces intermediates useful for pharmaceuticals and agrochemicals

This method is notable for its industrial applicability and ability to produce high-purity benzyl alcohol derivatives efficiently.

Biotransformation Using Baker’s Yeast (Ecofriendly Approach)

An alternative green chemistry method involves biotransformation of halo-substituted benzyl derivatives using whole cells of Baker’s yeast.

Method Summary:

The products obtained are purified and characterized by spectroscopic techniques, showing potential for sustainable synthesis of halo-substituted benzyl alcohols.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Chemical Reduction (Borane-THF / NaBH4) 2-Chloro-5-fluorobenzoic acid Borane-THF or NaBH4, THF, reflux/0 °C ~37 (aldehyde intermediate) Established method, moderate yield Requires careful handling, moderate yield
Electrochemical Reduction 2-Chloro-5-fluorobenzaldehyde Constant current electrolysis, KCl electrolyte ~86 Ecofriendly, high purity, good yield Requires electrochemical setup
Industrial Hydrolysis via Benzylamine Fluorobenzonitrile derivative NaOH/KOH hydrolysis, 0–100 °C, 10 min–5 hours High Scalable, high purity, short steps Requires multiple steps
Biotransformation with Baker’s Yeast Halo-substituted aromatic compounds Baker’s yeast, glycerol-water medium Not specified Green, mild conditions May have lower yields, longer times

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: 2-Chloro-5-fluorobenzaldehyde

    Reduction: 2-Chloro-5-fluorobenzylamine

    Substitution: 2-Chloro-5-fluorobenzyl chloride

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-fluorobenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorine substitution enhances biological activity and metabolic stability, making it a valuable component in drug design.

In synthetic organic chemistry, this compound is utilized for constructing complex molecular frameworks due to its reactive hydroxyl group and the presence of halogen atoms, which can participate in further reactions such as nucleophilic substitutions.

Example Reaction Pathway

The compound undergoes various transformations, including:

  • Esterification : Reacting with carboxylic acids to form esters.
  • Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives .

Applications in Cell Biology

In cell biology, this compound is employed for its potential role in modifying cell cultures and analyzing cellular responses to fluorinated compounds. It has been noted for its utility in proteomics research, where it aids in the study of protein interactions and functions .

Analytical Chemistry

The compound is also used in analytical testing methods such as HPLC and LC-MS due to its distinct spectral properties. These methods are crucial for identifying and quantifying compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 2-chloro-5-fluorobenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, its mechanism of action involves interacting with molecular targets such as enzymes or receptors, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Alcohols

Positional Isomers

  • 3-Chloro-5-fluorobenzyl alcohol (CAS: 79944-64-2): Molecular formula: C₇H₆ClFO (same as target compound). Substitution pattern: Chlorine at position 3, fluorine at position 3.
  • 2-Chloro-6-fluorobenzyl alcohol (CAS: 56456-50-9):

    • Molecular formula: C₇H₆ClFO .
    • Substitution pattern: Chlorine at position 2, fluorine at position 4.
    • Applications: Used in asymmetric synthesis; steric hindrance from adjacent substituents may reduce reactivity compared to the 2-chloro-5-fluoro derivative .

Bromine/Chloro Derivatives

  • 2-Bromo-5-chlorobenzyl alcohol (CAS: 60666-70-8):
    • Molecular formula: C₇H₆BrClO , molecular weight: 221.48 g/mol.
    • Bromine’s higher atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine .

Functional Group Variations

Nitro-Substituted Analogs

  • Synthesis: Yield of 84% via reduction of nitro precursors; characterized by distinct $ ^1H $ NMR signals (δ 8.42 ppm for H6, δ 8.19 ppm for H4) . Applications: Nitro groups increase electron-withdrawing effects, enhancing stability in acidic conditions but reducing nucleophilicity .
  • 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol (CAS: N/A): Molecular formula: C₈H₅ClF₃NO₃, molecular weight: 255.58 g/mol. The trifluoromethyl (-CF₃) group significantly increases lipophilicity and metabolic stability, making it valuable in drug design .

Trifluoromethyl Derivatives

  • 5-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS: 238742-82-0):

    • Molecular formula: C₈H₆F₄O , molecular weight: 194.13 g/mol.
    • Melting point: 50°C; the -CF₃ group enhances thermal stability and resistance to oxidation .
  • 2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS: 64372-62-9):

    • Molecular formula: C₈H₆ClF₃O , molecular weight: 210.57 g/mol.
    • Purity: >95% (HPLC); used in high-value intermediates for agrochemicals .

Methoxy and Methyl Derivatives

  • 2-Fluoro-5-methoxybenzyl alcohol (CAS: 161643-29-4):

    • Molecular formula: C₈H₉FO₂ , molecular weight: 156.16 g/mol.
    • Methoxy (-OCH₃) groups improve solubility in polar solvents but reduce electrophilicity compared to halogens .

Physicochemical and Reactivity Trends

Compound Substituents Molecular Weight (g/mol) Key Properties
2-Chloro-5-fluorobenzyl alc. 2-Cl, 5-F 160.57 Moderate reactivity, balanced lipophilicity
2-Fluoro-5-nitrobenzyl alc. 2-F, 5-NO₂ 171.03 High stability, electron-deficient ring
5-Fluoro-2-(CF₃)benzyl alc. 5-F, 2-CF₃ 194.13 High thermal stability, lipophilic
2-Bromo-5-Cl-benzyl alc. 2-Br, 5-Cl 221.48 Enhanced electrophilicity

Biological Activity

2-Chloro-5-fluorobenzyl alcohol is an organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of chlorine and fluorine atoms on the benzyl ring, influences its biological activity and reactivity. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7_7H6_6ClF2_2O
  • Molecular Weight : 160.57 g/mol
  • CAS Number : 261762-59-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen substituents enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.

  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate access. The electronic effects of chlorine and fluorine enhance this binding affinity.
  • Signal Transduction :
    • The halogenated structure allows participation in signal transduction pathways, influencing cellular functions and metabolic processes.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in vitro:

  • Antimicrobial Activity : Studies indicate that the compound has antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Cytotoxicity : In cell line studies, varying concentrations of this compound were shown to induce cytotoxic effects, suggesting potential applications in cancer therapy.

Case Studies

  • Case Study on Antimicrobial Properties :
    • A study evaluating the antimicrobial efficacy of various halogenated benzyl alcohols found that this compound displayed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment :
    • In a study involving human cancer cell lines, this compound demonstrated dose-dependent cytotoxicity, with IC50_{50} values significantly lower than those observed for non-halogenated analogs. This suggests enhanced potency due to halogenation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Chloro-3-fluorobenzyl alcoholC7_7H6_6ClFDifferent halogen arrangement affects reactivity.
3-Chloro-5-fluorobenzyl alcoholC7_7H6_6ClFContains different halogen placement; varied activity.
2-Bromo-5-fluorobenzyl alcoholC7_7H6_6BrFBromine instead of chlorine; different biological effects.

This table highlights how variations in halogen substitution influence both chemical reactivity and potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-fluorobenzyl alcohol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves halogenated benzyl precursors. For example, nucleophilic substitution reactions using 2-chloro-5-fluorobenzyl chloride with alcohols or amines under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) are common . Optimization focuses on solvent polarity, temperature control (60–100°C), and stoichiometric ratios to minimize byproducts like dehalogenated derivatives. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorinated benzyl groups) .
  • Mass Spectrometry (HR-MS) : To validate molecular weight (e.g., observed m/z 174.56 for C7_7H6_6ClFO) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound relevant to handling in laboratory settings?

  • Methodological Answer : Critical properties include:

  • Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL).
  • Stability : Sensitive to light and moisture; store under inert gas (N2_2) at 2–8°C .
  • Melting Point : Reported range 45–50°C (varies with crystallinity) .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine (para) and chlorine (ortho) groups activate the benzyl alcohol for Suzuki-Miyaura couplings. DFT calculations predict enhanced electrophilicity at the benzylic carbon, enabling Pd-catalyzed coupling with boronic acids. Experimental validation involves kinetic studies comparing reaction rates with non-halogenated analogs .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or impurities. To resolve:

Reproduce experiments under standardized conditions (e.g., 300 MHz, CDCl3_3).

Spike with authentic standards to confirm peak assignments.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can this compound be utilized in designing enzyme inhibitors or receptor ligands?

  • Methodological Answer : The benzyl alcohol moiety serves as a scaffold for:

  • Pharmacophore Modeling : Docking studies (AutoDock Vina) to predict binding to targets like GABAA_A receptors.
  • Bioisosteric Replacement : Fluorine enhances metabolic stability; chlorine improves lipophilicity (logP ~2.5).
  • In Vitro Assays : Measure IC50_{50} values against kinases or proteases using fluorescence polarization .

Q. What industrial-scale adaptations improve the yield of this compound synthesis while maintaining green chemistry principles?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce reaction time (2–4 hrs vs. 12 hrs batch) and improve safety by minimizing intermediate isolation .
  • Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
  • Catalyst Recovery : Immobilized Pd catalysts on magnetic nanoparticles enable >90% recovery .

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZKFYRHXVQMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378587
Record name 2-Chloro-5-fluorobenzyl alcohol
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-59-8
Record name 2-Chloro-5-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorobenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-5-fluorophenyl)methanol
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Synthesis routes and methods

Procedure details

To a solution of methyl 2-chloro-5-fluorobenzoate (23, 35.0 g, 185.6 mmol) in dry THF (150 mL) was added NaBH4 (21.2 g, 557 mmol). Methanol (40 mL) was added dropwise at RT. After the addition, the mixture was stirred at RT for 1 h. Water (300 mL) was slowly added. The mixture was extracted with CH2Cl2 (200 mL×2). The combined extracts were washed with saturated NaHCO3 and brine, dried over MgSO4, and concentrated to give (2-chloro-5-fluorophenyl)methanol (24).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-fluorobenzyl alcohol
2-Chloro-5-fluorobenzyl alcohol
2-Chloro-5-fluorobenzyl alcohol
Reactant of Route 4
2-Chloro-5-fluorobenzyl alcohol
Reactant of Route 5
2-Chloro-5-fluorobenzyl alcohol
Reactant of Route 6
2-Chloro-5-fluorobenzyl alcohol

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